Azepane-2,5-dione
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Overview
Description
Mechanism of Action
Mode of Action
It is known that azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have also found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Biochemical Pathways
Azepane derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Azepane derivatives are known to have a variety of biological effects, including acting as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Biochemical Analysis
Biochemical Properties
It is known that azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Molecular Mechanism
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,6-diaminohexane with phosgene, followed by oxidation to form the dione structure. Another method includes the reaction of 1,6-diaminohexane with diethyl oxalate, followed by cyclization and oxidation .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of 1,6-diaminohexane, which is then subjected to cyclization and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Azepane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into corresponding alcohols.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of azepane-2,5-diol.
Substitution: Formation of N-substituted azepane derivatives.
Scientific Research Applications
Azepane-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Comparison with Similar Compounds
Azepine: A seven-membered ring with one nitrogen atom but without the ketone groups.
Azepanone: A seven-membered ring with one nitrogen atom and one ketone group.
Benzazepine: A fused ring system containing a benzene ring and an azepine ring.
Uniqueness: Azepane-2,5-dione is unique due to its dual ketone functionality, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
azepane-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-1-2-6(9)7-4-3-5/h1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHOPZDMESSDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37637-20-0 |
Source
|
Record name | azepane-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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